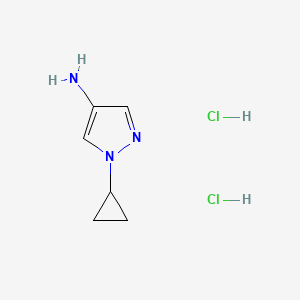

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C6H9N3.2ClH . It is a powder at room temperature .

Synthesis Analysis

The synthesis of pyrazole derivatives like 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride often involves condensation reactions of ketones, aldehydes, and hydrazine monohydrochloride . Other methods include the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is 1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H .Physical And Chemical Properties Analysis

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride is a powder at room temperature . It has a molecular weight of 196.08 .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride has been investigated for its antibacterial and antifungal properties. Researchers synthesized novel substituted benzamides derived from this compound and evaluated their efficacy against both Gram-positive (e.g., Streptococcus pyogenes, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. Notably, some derivatives displayed potent antimicrobial activities .

Antifungal Activity

The same benzamides were also tested against mycotoxic strains of fungi, including Fusarium verticillioides, Aspergillus ochraceous, Aspergillus flavus, Alternaria alternata, and Penicillium chrysogenum. These investigations revealed promising antifungal potential, which could be valuable in combating fungal infections .

Inhibition of Platelet-Activating Factor Receptor (PAFR)

Recent research has identified 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride as an effective inhibitor of PAFR. This receptor plays a crucial role in various inflammatory processes, and inhibiting it may have therapeutic implications for conditions like idiopathic pulmonary fibrosis (IPF) .

Potential as Kinase Inhibitors

Analog derivatives of this compound have shown inhibition activity against protein kinase 4 (PAK4). These findings suggest that specific modifications could lead to compounds with kinase-targeting properties, which are relevant in cancer research and drug development .

Electropositivity and Antifungal Activity

In the electrostatic region, the benzene ring of the indazole (a related compound) demonstrated electropositivity, which correlated with enhanced antifungal activity. This insight could guide further optimization of 1-Cyclopropyl-1H-pyrazol-4-amine derivatives .

Chemical Synthesis and Medicinal Chemistry

Beyond specific applications, the synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride and its derivatives contributes to the field of medicinal chemistry. Understanding structure-activity relationships (SARs) is essential for improving therapeutic efficacy and minimizing toxicity .

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

1-cyclopropylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-5-3-8-9(4-5)6-1-2-6;;/h3-4,6H,1-2,7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBQIGVKYTZBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C=N2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-1H-pyrazol-4-amine dihydrochloride | |

CAS RN |

2089319-10-6 |

Source

|

| Record name | 1-cyclopropyl-1H-pyrazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-5-propyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2390222.png)

![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)

![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)

![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2390233.png)

![3-[(2,5-dimethylphenyl)sulfonyl]-N,N-diethyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2390234.png)

![2-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2390238.png)